N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-2-(trifluoromethyl)benzene-1-sulfonamide
Description
N-[(1-Phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-2-(trifluoromethyl)benzene-1-sulfonamide is a sulfonamide-tetrazole hybrid compound characterized by a phenyl-substituted tetrazole core linked via a methyl group to a sulfonamide moiety bearing a trifluoromethyl (CF₃) group at the ortho position of the benzene ring. This structural motif is prevalent in medicinal chemistry, particularly in the design of histone deacetylase (HDAC) inhibitors and sulfonamide-based therapeutics . The CF₃ group enhances metabolic stability and lipophilicity, while the tetrazole ring contributes to hydrogen bonding and π-π interactions.
Properties
IUPAC Name |
N-[(1-phenyltetrazol-5-yl)methyl]-2-(trifluoromethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3N5O2S/c16-15(17,18)12-8-4-5-9-13(12)26(24,25)19-10-14-20-21-22-23(14)11-6-2-1-3-7-11/h1-9,19H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABUKLOSERSZXSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)CNS(=O)(=O)C3=CC=CC=C3C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the tetrazole ring. One common method is the reaction of phenylhydrazine with formamide under acidic conditions to form the tetrazole ring
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using similar chemical reactions but with optimized conditions to ensure higher yields and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions may involve the use of hydrogen gas (H₂) in the presence of a catalyst or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as sodium azide (NaN₃) for introducing the tetrazole ring.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
This compound has diverse applications in scientific research, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity may be explored for potential therapeutic uses.
Medicine: It may serve as a lead compound for the development of new drugs.
Industry: Its unique properties can be utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoromethyl group, for instance, can enhance the compound's binding affinity to certain receptors or enzymes, leading to its biological activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Tetrazole Ring
The target compound features a phenyl group at the 1-position of the tetrazole. Structural analogs with benzyl (e.g., II-8e, II-8f) or methyl substituents (e.g., N-(2-methyl-2H-tetrazol-5-yl) derivatives) demonstrate distinct physicochemical and synthetic properties:
- II-8f : Methyl 4-({N-[(1-benzyl-1H-tetrazol-5-yl)methyl]-1-[2-(trifluoromethyl)phenyl]formamido}methyl)benzoate (93% yield) has a benzyl group, which introduces steric bulk compared to the phenyl group in the target compound. This may reduce conformational flexibility but enhance binding pocket occupancy .
Table 1: Substituent Effects on Tetrazole-Containing Sulfonamides
Sulfonamide Benzene Ring Modifications
The 2-CF₃ group in the target compound contrasts with analogs bearing electron-donating (e.g., -NH₂, -OCH₃) or other electron-withdrawing groups (e.g., -Cl, -CN):
- II-6 : 4-({N-[(1-Benzyl-1H-tetrazol-5-yl)methyl]-1-[2-CF₃-phenyl]formamido}methyl)-N-hydroxybenzamide includes a hydroxamic acid moiety, critical for HDAC inhibition. The target compound lacks this group, suggesting divergent biological targets.
Table 2: Sulfonamide Substituent Comparisons
Analytical Characterization
All compounds were validated via 1H/13C NMR and HRMS . The target compound’s phenyl and CF₃ groups would produce distinct NMR signals:
- 1H NMR : Aromatic protons (δ 7.2–8.1 ppm) and CF₃-induced deshielding.
- 13C NMR : CF₃ carbon at ~120 ppm (q, J = 270 Hz).
Biological Activity
N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-2-(trifluoromethyl)benzene-1-sulfonamide is a compound of significant interest in pharmaceutical research due to its unique structural features and potential biological activities. This article delves into its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a tetrazole moiety linked to a trifluoromethyl-substituted benzene ring via a methylene bridge. The sulfonamide group enhances its interaction with biological targets. The molecular formula is , and it possesses a molecular weight of approximately 351.31 g/mol.
Research indicates that the compound exhibits various biological activities, primarily through the following mechanisms:
- Antimicrobial Activity : The sulfonamide group is known for its antibacterial properties. The compound may inhibit bacterial dihydropteroate synthase, disrupting folate synthesis.
- Antitumor Effects : Preliminary studies suggest that it may induce apoptosis in cancer cells, potentially by altering metabolic pathways critical for cell survival.
- Anti-inflammatory Properties : The compound may modulate inflammatory responses through inhibition of pro-inflammatory cytokines.
Biological Activity Data
The following table summarizes key biological activities observed in various studies:
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial efficacy of this compound against various bacterial strains using the microdilution method. The compound demonstrated significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
Case Study 2: Antitumor Activity
In vitro assays on A431 human epidermoid carcinoma cells revealed that the compound induced apoptosis at concentrations as low as 25 µM. Mechanistic studies indicated that it may activate caspase pathways leading to programmed cell death.
Structure-Activity Relationship (SAR)
The presence of both the tetrazole ring and the sulfonamide group appears crucial for the compound's biological activity. Modifications to either functional group can significantly alter potency:
- Tetrazole Substitution : Variations in substituents on the tetrazole ring have been shown to enhance or diminish activity against specific targets.
- Sulfonamide Modifications : Altering the sulfonamide nitrogen substituents can affect solubility and bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
